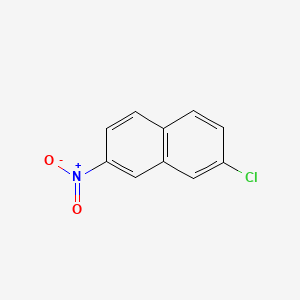
Trisodium sulfonated glyceryl triricinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium sulfonated glyceryl triricinoleate is a sulfonated derivative of glyceryl triricinoleate, a triglyceride formed by the esterification of glycerol with ricinoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium sulfonated glyceryl triricinoleate typically involves the sulfonation of glyceryl triricinoleate. The process begins with the esterification of glycerol with ricinoleic acid to form glyceryl triricinoleate. This intermediate is then reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions to introduce sulfonate groups into the molecule. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where glyceryl triricinoleate is continuously fed and reacted with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide to form the trisodium salt. The product is purified through filtration and drying processes to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium sulfonated glyceryl triricinoleate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonate groups, reverting to glyceryl triricinoleate.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the sulfonate groups.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Glyceryl triricinoleate and its derivatives.
Substitution: Various substituted glyceryl triricinoleate derivatives.
Applications De Recherche Scientifique
Trisodium sulfonated glyceryl triricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants
Mécanisme D'action
The mechanism of action of trisodium sulfonated glyceryl triricinoleate involves its surfactant properties. The sulfonate groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter permeability and fluidity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl triricinoleate: The non-sulfonated precursor with similar triglyceride structure but lacking surfactant properties.
Glyceryl ricinoleate: A monoester of glycerol and ricinoleic acid, used in cosmetics and pharmaceuticals.
Trisodium propane-1,2,3-triyl tris[12-(sulphonatooxy)octadec-9-enoate]: Another sulfonated derivative with similar surfactant properties .
Uniqueness
Trisodium sulfonated glyceryl triricinoleate is unique due to its specific combination of sulfonate groups and triglyceride structure, providing enhanced surfactant properties compared to its non-sulfonated counterparts. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .
Propriétés
Numéro CAS |
67919-46-4 |
|---|---|
Formule moléculaire |
C57H101Na3O18S3 |
Poids moléculaire |
1239.6 g/mol |
Nom IUPAC |
trisodium;[(E)-18-[1,3-bis[[(E)-12-sulfonatooxyoctadec-9-enoyl]oxy]propan-2-yloxy]-18-oxooctadec-9-en-7-yl] sulfate |
InChI |
InChI=1S/C57H104O18S3.3Na/c1-4-7-10-31-40-51(73-76(61,62)63)43-34-25-19-13-16-22-28-37-46-55(58)70-49-54(72-57(60)48-39-30-24-18-15-21-27-36-45-53(75-78(67,68)69)42-33-12-9-6-3)50-71-56(59)47-38-29-23-17-14-20-26-35-44-52(74-77(64,65)66)41-32-11-8-5-2;;;/h25-27,34-36,51-54H,4-24,28-33,37-50H2,1-3H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3/b34-25+,35-26+,36-27+;;; |
Clé InChI |
XREXPQGDOPQPAH-YKMGDXIHSA-K |
SMILES isomérique |
CCCCCCC(OS(=O)(=O)[O-])C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC)COC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC.[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


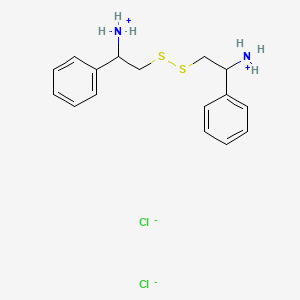
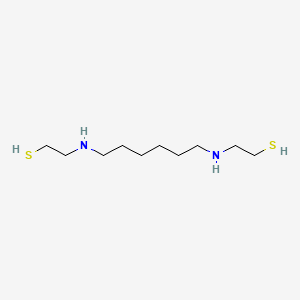

![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
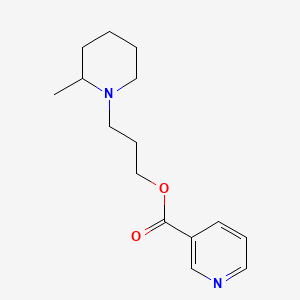
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
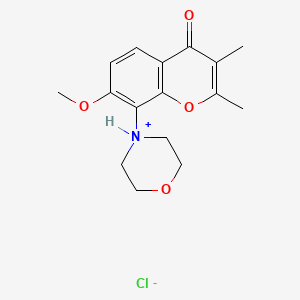
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)

